molecular formula C16H18N2O6 B554586 Z-Abu-osu CAS No. 71447-81-9

Z-Abu-osu

Cat. No.: B554586
CAS No.: 71447-81-9
M. Wt: 334.32 g/mol
InChI Key: URUMIJQEKNQEHN-LBPRGKRZSA-N
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Description

Z-Abu-osu is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a benzyloxycarbonyl-protected amino group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Abu-osu typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of a suitable amine with a cyclic anhydride under controlled conditions to form the pyrrolidinone ring. The benzyloxycarbonyl (Cbz) group is then introduced to protect the amino group, which is crucial for subsequent reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Abu-osu undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Z-Abu-osu has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate and in the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Z-Abu-osu involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group plays a crucial role in protecting the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxy)carbonyl)amino)butanoate
  • (S)-2,5-Dioxopyrrolidin-1-yl 2-(((methoxy)carbonyl)amino)butanoate

Uniqueness

Z-Abu-osu is unique due to its benzyloxycarbonyl group, which provides enhanced stability and selectivity in reactions compared to other protecting groups like tert-butoxycarbonyl (Boc) or methoxycarbonyl (Moc). This makes it particularly valuable in applications requiring high precision and specificity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUMIJQEKNQEHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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